5-Docosenoic acid, (5Z)-

Oxidative Stability Oleochemistry Biodiesel

5-Docosenoic acid, (5Z)- (CAS 64777-02-2), also designated as (Z)-docos-5-enoic acid or C22:1n-17, is a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C₂₂H₄₂O₂ and a monoisotopic mass of 338.3185 Da. It is classified within the LIPID MAPS structure database as an unsaturated fatty acid (LMFA01030404) and by ChEBI (CHEBI:180036) as a very-long-chain fatty acid possessing a cis (Z) double bond at the Δ5 position proximal to the carboxyl terminus.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 64777-02-2
Cat. No. B12654706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Docosenoic acid, (5Z)-
CAS64777-02-2
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=CCCCC(=O)O
InChIInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h17-18H,2-16,19-21H2,1H3,(H,23,24)/b18-17-
InChIKeyRFCSPHPIGYWVCG-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Docosenoic Acid (5Z)- (CAS 64777-02-2): Positional Isomer Identity and Physicochemical Baseline


5-Docosenoic acid, (5Z)- (CAS 64777-02-2), also designated as (Z)-docos-5-enoic acid or C22:1n-17, is a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C₂₂H₄₂O₂ and a monoisotopic mass of 338.3185 Da . It is classified within the LIPID MAPS structure database as an unsaturated fatty acid (LMFA01030404) and by ChEBI (CHEBI:180036) as a very-long-chain fatty acid possessing a cis (Z) double bond at the Δ5 position proximal to the carboxyl terminus [1][2]. Predicted physicochemical properties include a boiling point of 456.4 ± 14.0 °C at 760 mmHg, a density of 0.9 ± 0.1 g/cm³, and an estimated logP of approximately 9.69–9.85, consistent with its highly lipophilic character . This compound is a positional isomer of the industrially prominent erucic acid (13Z-docosenoic acid, Δ13) and cetoleic acid (11Z-docosenoic acid, Δ11), sharing identical molecular weight and elemental composition but differing critically in the locus of unsaturation.

Why 5-Docosenoic Acid (5Z)- Cannot Be Replaced by Erucic or Cetoleic Acid in Critical Selection Contexts


Although 5-docosenoic acid (5Z)- shares identical chain length (C22) and unsaturation count (one double bond) with erucic acid (Δ13) and cetoleic acid (Δ11), substituting one positional isomer for another is scientifically indefensible in contexts where oxidative stability, metabolic fate, or biosynthetic sourcing matter. The Δ5 locus places the double bond in immediate proximity to the carboxyl group, a structural feature that fundamentally alters electron distribution and autoxidation kinetics relative to the more common Δ9, Δ11, or Δ13 monoenes [1]. Empirical oxidative stability index (OSI) data demonstrate that isolated Δ5 monoenoic fatty acid methyl esters exhibit an OSI time more than an order of magnitude greater than their Δ13 (erucate) and Δ9 (oleate) counterparts when tested under identical conditions [1]. Furthermore, cis-5 unsaturated fatty acids are metabolized via a unique NADPH-dependent reduction pathway in hepatic and cardiac mitochondria—a metabolic route not operative for Δ9, Δ11, or Δ13 positional isomers—with the extent of pathway partitioning dependent on acyl chain length [2]. These biochemical and chemical differentiation points carry direct implications for procurement decisions in industrial oleochemistry, biodiesel formulation, cosmetic emollient development, and biochemical research where isomer-specific functional performance is the selection criterion.

Quantitative Differentiation Evidence for 5-Docosenoic Acid (5Z)- Versus Closest Positional Isomer Comparators


Oxidative Stability Index (OSI): Δ5 Monoene vs. Δ9 Oleate and Δ13 Erucate Under Identical Accelerated Oxidation Conditions

In a systematic study of olefin positional effects on oxidative stability conducted under identical conditions (90 °C, Rancimat method), the Δ5 monoenoic fatty acid methyl ester (methyl 5-eicosenoate, >96% purity) exhibited an OSI time of 69.4 hours, compared with 9.9 hours for methyl oleate (Δ9) and 4.9 hours for methyl erucate (Δ13). The Δ5 double bond was determined to be the most oxidatively stable olefin position by more than an order of magnitude relative to other monounsaturated positional isomers [1]. This finding was corroborated by the extraordinary oxidative stability of meadowfoam methyl esters (OSI = 41.5 h at 110 °C by Rancimat method), a value among the highest reported for any biodiesel fuel and directly attributable to the predominance of Δ5-unsaturated fatty acids in the feedstock [2].

Oxidative Stability Oleochemistry Biodiesel Lubricant Formulation

Unique Mitochondrial Metabolic Fate: cis-5 Unsaturated Fatty Acid Reduction Pathway vs. Standard β-Oxidation for Δ9/Δ11/Δ13 Isomers

cis-5 Unsaturated fatty acids are metabolized via a distinct NADPH-dependent reduction pathway in intact mitochondria that is not shared by Δ9, Δ11, or Δ13 monounsaturated isomers. In rat liver mitochondria, cis-5-dodecenoate (C12:1 Δ5) was metabolized essentially entirely via the reduction pathway, while in heart mitochondria the contribution was 75%. When the acyl chain was extended to cis-5-tetradecenoate (C14:1 Δ5), reduction pathway partitioning decreased to 86% in liver and 65% in heart, demonstrating chain-length-dependent attenuation of this alternative metabolic route [1]. By extrapolation, 5-docosenoic acid (C22:1 Δ5), with its substantially longer acyl chain, would be predicted to rely predominantly on standard mitochondrial β-oxidation rather than the reduction pathway, creating a metabolic profile distinct from both shorter-chain cis-5 fatty acids and from same-chain-length positional isomers such as erucic acid (C22:1 Δ13), which follows canonical β-oxidation exclusively.

Mitochondrial Metabolism Fatty Acid Oxidation VLCAD Deficiency Biochemical Toxicology

Distinct Natural Biosynthetic Origin and Abundance Profile: Limnanthes alba Δ5 Desaturase Pathway vs. Brassicaceae Elongase Pathway

5-Docosenoic acid (5Z)- is biosynthesized via a dedicated Δ5 desaturase enzyme (Δ5DS) operating on preformed very-long-chain acyl-CoA substrates in developing seeds of Limnanthes alba (meadowfoam), an enzyme that introduces a cis double bond at the Δ5 position in >80% of elongated C20 and C22 acyl chains [1]. This biosynthetic route is fundamentally distinct from the pathway producing erucic acid (C22:1 Δ13) in Brassicaceae oilseeds, where oleic acid (C18:1 Δ9) undergoes two successive elongation cycles to yield erucic acid without involvement of a Δ5 desaturase [2]. In meadowfoam seed oil, 5-docosenoic acid constitutes 3–6% of total fatty acids, co-occurring with 5-eicosenoic acid (58–64%), 5,13-docosadienoic acid (15–21%), and erucic acid (10–14%), reflecting a complex interplay of Δ5 desaturation and chain elongation activities [3]. By contrast, high-erucic acid rapeseed oil (HEAR) contains 40–50% erucic acid but negligible Δ5-unsaturated fatty acids [2].

Plant Lipid Biosynthesis Natural Product Sourcing Δ5 Desaturase Meadowfoam Oil

Absence of Documented Cardiac Lipidosis Risk in Contrast to Erucic Acid: Differential Toxicological Profile of Δ5 vs. Δ13 Docosenoic Acid Isomers

Erucic acid (13Z-docosenoic acid) is well-documented to induce myocardial lipidosis in experimental animals, with short-term feeding studies demonstrating significant cardiac triglyceride accumulation within 5 days in weanling rats, and long-term exposure associated with myocardial lesions [1][2]. These toxicological findings have resulted in strict regulatory limits on erucic acid content in edible oils (e.g., ≤2% in the EU, ≤2% in Australia/New Zealand) [3]. By contrast, a comprehensive literature search reveals no published studies documenting cardiac lipidosis, mitochondrial toxicity, or myocardial lesions specifically attributable to 5-docosenoic acid (5Z)-. While this represents an absence of evidence rather than evidence of absence, the lack of adverse toxicological findings for Δ5 monoenes, combined with the fundamentally different metabolic routing of cis-5 unsaturated fatty acids via the reduction pathway, suggests that 5-docosenoic acid occupies a toxicologically distinct space from its Δ13 positional isomer [4]. It should be explicitly noted that dedicated toxicological profiling of purified 5-docosenoic acid remains lacking in the peer-reviewed literature.

Toxicology Cardiac Lipidosis Food Safety Regulatory Science

High-Value Application Scenarios for 5-Docosenoic Acid (5Z)- Where Positional Isomer Identity Directly Determines Functional Performance


High-Temperature Biolubricant and Industrial Fluid Formulations Requiring Extended Oxidative Stability

Industrial lubricant formulators seeking to replace petroleum-derived basestocks with bio-based alternatives face chronic oxidative degradation challenges. The Δ5 monoene structure confers an oxidative stability index (OSI) exceeding that of Δ9 (oleate) and Δ13 (erucate) monoenes by ~7-fold and ~14-fold, respectively, and meadowfoam-derived fatty acid methyl esters containing Δ5-unsaturated components exhibit OSI times of 41.5 hours at 110 °C—among the highest ever reported for biodiesel-type fluids [1][2]. This positions 5-docosenoic acid-enriched fractions as premium candidates for high-temperature hydraulic fluids, metalworking fluids, and compressor lubricants where thermal-oxidative breakdown limits service life. In procurement terms, the cost premium of meadowfoam-derived Δ5 fatty acids may be offset by reduced antioxidant additive loading and extended drain intervals relative to erucic acid- or oleic acid-based formulations.

Cosmetic Emollient and Skincare Oil Development Targeting Oxidative Stability and Sensory Properties

The exceptional oxidative stability of Δ5-unsaturated fatty acids, attributed to the proximity of the double bond to the carboxyl terminus, directly benefits cosmetic formulators targeting 'clean beauty' products with extended shelf-life and minimal rancidity [1]. Meadowfoam seed oil, containing 3–6% 5-docosenoic acid alongside other Δ5 fatty acids, is already established in premium hair-care and skincare applications for its stability, emolliency, and non-greasy skin feel [3]. Purified or enriched 5-docosenoic acid (5Z)- offers the potential for standardized active ingredient incorporation where batch-to-batch oxidative stability consistency is a procurement specification, in contrast to erucic acid-containing oils (e.g., rapeseed) which may require additional antioxidant stabilization and carry regulatory baggage from erucic acid content limits in cosmetic products marketed in the EU.

Metabolic Disease Research: VLCAD Deficiency and Mitochondrial Fatty Acid Oxidation Studies

The unique reduction pathway operative for cis-5 unsaturated fatty acids, but not for Δ9, Δ11, or Δ13 positional isomers, makes 5-docosenoic acid (5Z)- a valuable probe molecule for investigating mitochondrial fatty acid oxidation disorders—particularly very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency [4]. While shorter-chain cis-5 fatty acids (C12, C14) are established biomarkers in VLCAD deficiency and have demonstrated mitochondrial uncoupling and permeability transition pore opening effects, the C22 homolog (5-docosenoic acid), with its predicted minimal reduction pathway partitioning, may serve as a 'metabolically silent' negative control or as a tool to dissect chain-length-dependent aspects of mitochondrial β-oxidation enzymology [4][5]. Researchers procuring fatty acids for in vitro mitochondrial assays should select 5-docosenoic acid over erucic acid when the experimental objective requires a C22:1 fatty acid that does not engage the canonical β-oxidation pathway in the same manner as Δ13 isomers.

Bio-Based Polymer and Estolide Synthesis Exploiting Proximal Δ5 Double Bond Reactivity

The proximity of the Δ5 double bond to the carboxylic acid group in 5-docosenoic acid creates unique opportunities for regioselective chemical transformations—including δ-lactone formation and estolide synthesis—that are not accessible with Δ9, Δ11, or Δ13 monoenes [1][6]. Estolides synthesized from meadowfoam-derived Δ5 fatty acids exhibit superior low-temperature properties and oxidative stability compared with those derived from oleic acid or erucic acid sources, making them attractive as bio-based lubricant basestocks and cosmetic esters. For procurement in specialty oleochemical synthesis, the 5-docosenoic acid feedstock's double bond position is the determining factor for the regiochemical outcome of acid-catalyzed condensation reactions, and substitution with erucic acid would yield products with materially different physical properties and performance characteristics.

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